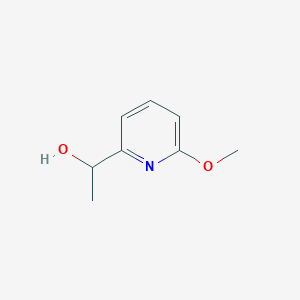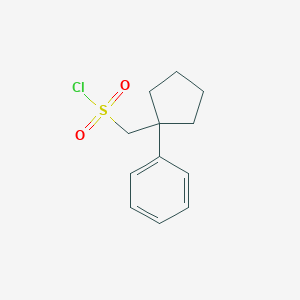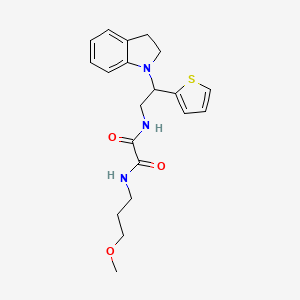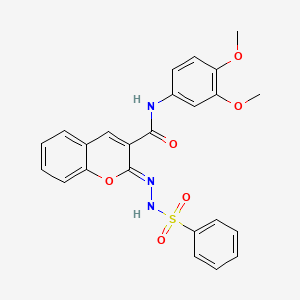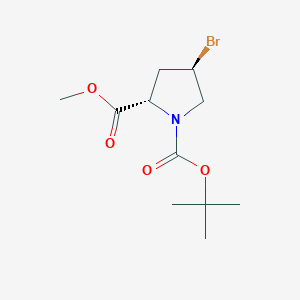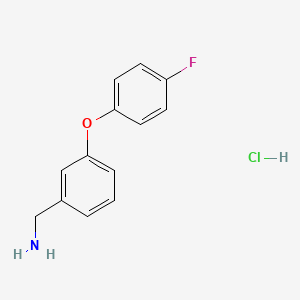![molecular formula C15H8ClN3OS2 B2874250 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 900004-38-8](/img/structure/B2874250.png)
3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines
作用機序
Target of Action
Similar thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to interact with theacetyl-CoA carboxylase enzyme .
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4-amine derivatives can inhibit the acetyl-coa carboxylase enzyme . This inhibition could potentially disrupt the synthesis of fatty acids, which are essential components of cell membranes.
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme by thieno[2,3-d]pyrimidin-4-amine derivatives could affect the fatty acid synthesis pathway . This could lead to a decrease in the production of fatty acids, impacting the integrity of cell membranes and potentially leading to cell death.
Result of Action
Based on its potential inhibition of the acetyl-coa carboxylase enzyme, it could lead to a disruption in fatty acid synthesis, potentially causingcell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d .... The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF)[{{{CITATION{{{_2{Synthesis of New Thieno[2,3-d]pyrimidines Containing a 1,2,3-Triazole ...](https://link.springer.com/article/10.1134/S107042802110016X).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
類似化合物との比較
Thieno[2,3-d]pyrimidin-4-yl derivatives
Benzo[b]thiophene-2-carboxamide derivatives
Other halogenated thieno[2,3-d]pyrimidines
Uniqueness: 3-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of the chloro group and the benzo[b]thiophene moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
特性
IUPAC Name |
3-chloro-N-thieno[2,3-d]pyrimidin-4-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-11-8-3-1-2-4-10(8)22-12(11)14(20)19-13-9-5-6-21-15(9)18-7-17-13/h1-7H,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTOKYOIZPPSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C4C=CSC4=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

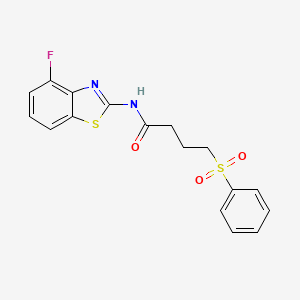
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2874175.png)
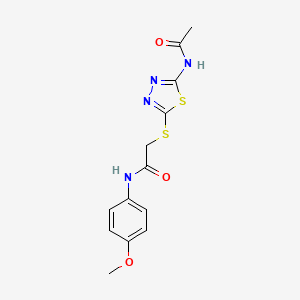
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)
